molecular formula C23H25ClN2O B1191772 HM30181AK

HM30181AK

Número de catálogo B1191772
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

HM30181AK is an inhibitor of the adenosine triphosphate (ATP)-binding cassette (ABC) transporter P-glycoprotein (P-gp), with adjuvant activity. Upon oral administration, P-gp inhibitor this compound selectively binds to and inhibits the multidrug resistance (

Aplicaciones Científicas De Investigación

1. P-glycoprotein Inhibition and Pharmacokinetics

HM30181AK, a third-generation P-glycoprotein (P-gp) inhibitor, has been studied for its effects on the pharmacodynamics and pharmacokinetics of various substances. In a study conducted by Kim et al. (2014), it was found that this compound significantly increases the systemic exposure to loperamide, a P-gp substrate, without altering pupil size, alertness, and oxygen saturation. This indicates its potential for inhibiting P-gp mainly in the intestinal endothelium, which can be beneficial as pan-inhibition of P-gp, especially in the brain, might lead to adverse events (Kim et al., 2014).

2. Enhancement of Oral Bioavailability

The enhancement of oral bioavailability of drugs is another significant application of this compound. Cha et al. (2013) investigated the effect of this compound on the oral bioavailability of loperamide. Their study showed that the oral bioavailability of loperamide was significantly enhanced and sustained for up to 14 days following a single oral administration of this compound. This highlights its potential in increasing the effectiveness of orally administered drugs (Cha et al., 2013).

3. Drug Development and Formulation

This compound has also been explored in drug development and formulation studies. Kim et al. (2016) developed HM30181 mesylate salt-loaded microcapsules to enhance the oral absorption of paclitaxel, demonstrating the potential of this compound in improving the efficacy of drugs with poor oral bioavailability. Their findings suggested that these microcapsules could significantly enhance the absorption of this compound, leading to improved bioavailability of paclitaxel (Kim et al., 2016).

4. Tolerability and Pharmacokinetic Properties

The tolerability and pharmacokinetic properties of this compound have been assessed in clinical settings. Kim et al. (2012) conducted a study to evaluate these aspects in healthy volunteers. They found that this compound was well tolerated and exhibited dose-dependent pharmacokinetic properties, which is crucial for its potential clinical applications (Kim et al., 2012).

5. Potential in Cancer Treatment

This compound has shown potential in cancer treatment, particularly in enhancing the efficacy of chemotherapy drugs. A study by Kwak et al. (2010) found that HM30181, as an MDR1 inhibitor, significantly increased the oral bioavailability and therapeutic efficacy of paclitaxel, an anti-cancer drug. This study underscores the potential of this compound in developing more effective oral chemotherapy regimens (Kwak et al., 2010).

Propiedades

Fórmula molecular

C23H25ClN2O

SMILES

Unknown

Apariencia

Solid powder

Sinónimos

HM30181AK;  HM-30181AK;  HM 30181AK.; Unknown

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.